molecular formula C8H9Cl2NO3S B2860704 2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 89981-84-0

2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2860704
CAS No.: 89981-84-0
M. Wt: 270.12
InChI Key: OZWGDZMRMYIASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dichlorobenzene ring linked to a sulfonamide group substituted with a 2-hydroxyethyl moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their structural diversity and biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGDZMRMYIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 2-Hydroxyethylamine with 2,5-Dichlorobenzenesulfonyl Chloride

The most straightforward synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-hydroxyethylamine under controlled conditions. This method leverages nucleophilic substitution, where the amine group of 2-hydroxyethylamine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions and Mechanistic Insights

The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at 0–25°C to minimize side reactions such as esterification of the hydroxyl group. A tertiary amine base, such as triethylamine or pyridine, is added to neutralize hydrochloric acid generated during the reaction. For example, a protocol adapted from benzenesulfonamide syntheses involves stirring equimolar quantities of 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxyethylamine in pyridine at room temperature for 48–72 hours.

$$
\text{2,5-Dichlorobenzenesulfonyl chloride} + \text{2-Hydroxyethylamine} \xrightarrow{\text{Base}} \text{2,5-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide} + \text{HCl}
$$

Yield Optimization and Purification

Yields for this method range from 65% to 82%, depending on the solvent and base selection. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may require higher temperatures, increasing the risk of hydroxyl group participation in side reactions. Post-reaction purification involves washing with dilute hydrochloric acid to remove unreacted amine, followed by recrystallization from ethanol-water mixtures.

Table 1: Comparative Analysis of Direct Sulfonylation Conditions
Solvent Base Temperature (°C) Time (h) Yield (%)
Dichloromethane Triethylamine 0–5 24 68
Acetonitrile Pyridine 25 72 82
DMF Pyridine 40 48 75

Protection-Deprotection Strategy for Hydroxyl Group Stabilization

To prevent undesired esterification or oxidation of the hydroxyl group during sulfonylation, a protection-deprotection approach is employed. The hydroxyl group is temporarily masked using a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) protecting group before sulfonamide formation.

Stepwise Synthesis and Key Intermediates

  • Protection : 2-Hydroxyethylamine is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to yield N-(2-(tert-butyldimethylsilyloxy)ethyl)amine.
  • Sulfonylation : The protected amine reacts with 2,5-dichlorobenzenesulfonyl chloride under standard conditions.
  • Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final product.

$$
\text{2-Hydroxyethylamine} \xrightarrow{\text{TBSCl, Imidazole}} \text{N-(2-(TBS-Oxy)ethyl)amine} \xrightarrow{\text{Sulfonyl Chloride}} \text{Protected Sulfonamide} \xrightarrow{\text{TBAF}} \text{this compound}
$$

Advantages and Limitations

This method achieves yields exceeding 85% by eliminating side reactions. However, the additional steps increase synthesis time and cost, making it less favorable for industrial-scale production.

Reductive Amination Pathways

Alternative routes involve reductive amination of 2,5-dichlorobenzenesulfonyl derivatives with ethanolamine precursors. While less common, this method is valuable for accessing structurally related analogs.

Catalytic Hydrogenation

A ketone intermediate, such as 2,5-dichloro-N-(2-oxoethyl)benzenesulfonamide, is subjected to hydrogenation in the presence of palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds at 50–60°C under 3–4 bar H₂ pressure, yielding the target compound after 6–8 hours.

Table 2: Reductive Amination Parameters
Catalyst Pressure (bar) Temperature (°C) Yield (%)
Pd/C (5%) 3 50 70
Raney Ni 4 60 65

Industrial-Scale Production and Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors offer enhanced heat and mass transfer, reducing reaction times from days to hours. A patented methodology involves pumping 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxyethylamine solutions through a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A21). This setup achieves 90% conversion in under 2 hours, with in-line liquid-liquid separation simplifying purification.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Direct Sulfonylation : Optimal for laboratory-scale synthesis due to simplicity but limited by moderate yields.
  • Protection-Deprotection : High purity but economically unfeasible for bulk production.
  • Continuous Flow : Superior for industrial applications, balancing speed and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The sulfonamide group can be reduced to form a sulfinamide or a thiol group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of sulfinamides or thiols.

Scientific Research Applications

2,5-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxyethyl group can enhance the compound’s solubility and binding affinity. The chlorine atoms may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents significantly influences molecular conformation and intermolecular interactions. For example:

  • 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide (): The dihedral angle between the two benzene rings is 62.21°, indicating a non-planar structure. This steric hindrance may reduce π-π stacking but promote hydrogen bonding (N–H⋯O) and C–H⋯π interactions in crystal packing .
  • 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide (): Crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.0361 Å, b = 11.6937 Å, and c = 13.6904 Å. The methyl group’s position on the phenyl ring alters packing efficiency compared to dimethyl analogs .

Table 1: Structural Parameters of Selected Analogs

Compound Name Substituent Dihedral Angle (°) Space Group Reference
2,5-Dichloro-N-(2,3-dimethylphenyl) 2,3-Dimethylphenyl 62.21 -
2,5-Dichloro-N-(3-methylphenyl) 3-Methylphenyl - P2₁/n
2,5-Dichloro-N-(4-nitronaphthalen-1-yl) 4-Nitronaphthyl - -

Physicochemical Properties

  • Solubility and Polarity : The 2-hydroxyethyl group increases hydrophilicity (predicted logP ≈ 1.5–2.0) compared to analogs like 2,5-dichloro-N-(2-nitro-4-trifluoromethylphenyl)benzenesulfonamide (logP ≈ 3.0) .
  • Thermal Stability : Methoxy-substituted analogs (e.g., 2,5-dichloro-N-(2,4-dimethoxyphenyl) ) exhibit higher boiling points (~508°C) due to increased molecular weight and hydrogen bonding capacity .

Research Methodologies and Tools

  • Crystallography : SHELXL and SHELXTL were used for structural refinement of analogs (), while Mercury CSD facilitated visualization of intermolecular interactions (e.g., C–H⋯π in ) .
  • Biological Assays : Anticancer activity was assessed via [H³]-thymidine incorporation and apoptosis assays ().

Biological Activity

2,5-Dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11Cl2N1O3S
  • Molecular Weight : 292.17 g/mol

The compound features a benzenesulfonamide core with two chlorine substituents and a hydroxyethyl group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating resistant infections .

Antiviral Effects

The compound has also shown antiviral properties. In vitro studies demonstrated that it inhibits the entry and replication of influenza viruses in human bronchial epithelial cells. The compound reduced viral mRNA levels significantly, indicating its potential role in interfering with viral transcription processes .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Cellular Pathways : It appears to affect signaling pathways related to inflammation and immune response, enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various strains of bacteria, reporting an IC50 value of 16.79 nM against influenza virus strains, demonstrating its potency .
  • Inflammation Reduction : Another investigation assessed the anti-inflammatory effects of the compound in animal models, showing a significant reduction in inflammatory markers when administered .

Data Tables

Activity Type Pathogen/Target IC50/Effectiveness Reference
AntimicrobialMRSAIC50 = 16.79 nM
AntiviralInfluenza virusReduced mRNA levels
Anti-inflammatoryInflammatory markers in vivoSignificant reduction

Q & A

Q. How can crystallographic data refinement tools (e.g., SHELXL) address challenges in resolving the compound’s 3D structure?

  • Methodological Answer: SHELXL refines X-ray data by optimizing parameters like anisotropic displacement and hydrogen bonding networks. For twinned crystals, the TWIN/BASF commands improve structure resolution. High-resolution data (≤1.0 Å) are critical for accurately modeling the hydroxyethyl group’s conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.